
(R)-(-)-Camptothecin-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-(-)-Camptothecin-d5, also known as (−)-Camptothecin-d5, is a synthetic analog of the natural product camptothecin (CPT). It is a potent inhibitor of topoisomerase I (Topo I) and is widely used in laboratory experiments to study the effects of Topo I inhibition. CPT-d5 has been used in a variety of scientific research applications, including cancer research, drug development, and biochemistry. The mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CPT-d5 are discussed in
Mécanisme D'action
CPT-d5 is a potent inhibitor of Topo I, an enzyme that is involved in DNA replication. CPT-d5 binds to the active site of Topo I and prevents it from cleaving the DNA strand. This prevents the DNA strand from being uncoiled and results in the formation of a DNA-Topo I-CPT-d5 complex. This complex blocks the progression of DNA replication, resulting in the inhibition of cell proliferation and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPT-d5 depend on the concentration of the compound and the duration of exposure. At low concentrations, CPT-d5 has been shown to inhibit the activity of Topo I, resulting in the inhibition of cell proliferation and apoptosis. At higher concentrations, CPT-d5 has been shown to cause DNA damage, resulting in the activation of DNA repair pathways and the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
CPT-d5 has several advantages for use in laboratory experiments. It is a potent inhibitor of Topo I and has a high degree of specificity for Topo I. It is also relatively stable and can be stored at room temperature. However, CPT-d5 has some limitations for use in laboratory experiments. It is highly toxic and can cause DNA damage at high concentrations. It is also relatively expensive and can be difficult to obtain.
Orientations Futures
There are several potential future directions for the use of CPT-d5 in scientific research. It could be used to study the effects of Topo I inhibition on other cellular processes, such as signal transduction and gene expression. It could also be used in drug development to study the effects of Topo I inhibition on drug metabolism and absorption. Additionally, it could be used to study the effects of Topo I inhibition on other enzymes, such as Topo II and Topo III. Finally, it could be used to study the effects of Topo I inhibition on other biological systems, such as plants and animals.
Méthodes De Synthèse
CPT-d5 is synthesized through an aldol reaction, which is a type of condensation reaction. The reaction involves the condensation of two molecules of acetaldehyde and one molecule of formaldehyde to form a molecule of CPT-d5. The reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out at room temperature. The reaction is typically carried out in a solvent, such as ethanol or methanol.
Applications De Recherche Scientifique
CPT-d5 has been used in a variety of scientific research applications, including cancer research, drug development, and biochemistry. In cancer research, CPT-d5 has been used to study the effects of Topo I inhibition on cell proliferation and apoptosis. In drug development, CPT-d5 has been used to study the effects of Topo I inhibition on drug metabolism and absorption. In biochemistry, CPT-d5 has been used to study the effects of Topo I inhibition on enzyme activity, gene expression, and protein folding.
Propriétés
IUPAC Name |
(19R)-19-hydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m1/s1/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJKWCGYPAHWDS-XNUBIDPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-Camptothecin-d5 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

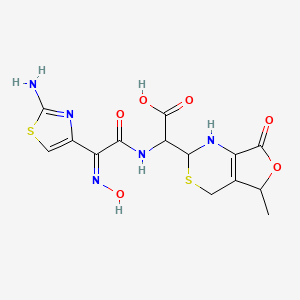
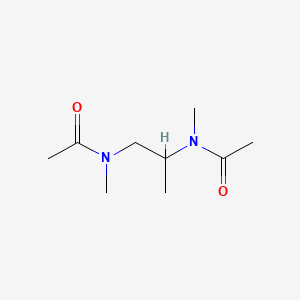


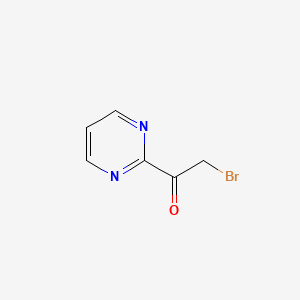
![Methylsulfate salt of 2-[ethyl-4-(6-methoxy-3-methylbenzothiazolium-2-ylazo)-3-methyl- phenyl]amino]](/img/no-structure.png)
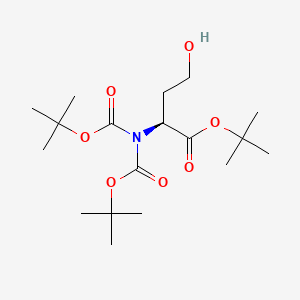
![Ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-[(4aS,7aS)-1-{[(prop-2-en-1-yl)oxy]carbonyl}octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-1,4-dihydroquinoline-3-carboxylate](/img/structure/B589950.png)

![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B589956.png)
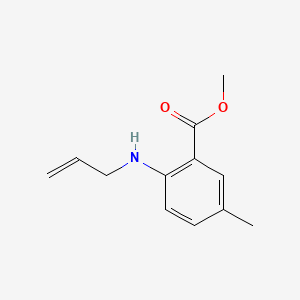
![4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid](/img/structure/B589962.png)